molecular formula C8H9BrO B1664056 2-Bromophenetole CAS No. 583-19-7

2-Bromophenetole

Cat. No. B1664056
CAS RN: 583-19-7
M. Wt: 201.06 g/mol
InChI Key: JVEQWIQHHWNMQX-UHFFFAOYSA-N
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Patent
US05747540

Procedure details

To a solution of 2-bromophenol (1.3 ml, 0.012 mol) in 50 ml acetone was added K2CO3 (4.1 g, 0.03 mol) and iodoethane (1.0 ml, 0.013 mol). The reaction mixture was heated to reflux for 8 h, cooled to ambient temperature and filtered. The solvent was removed under reduced pressure and the residue was taken up in EtOAc. The organic phase was washed with 1N NaOH×2, water and brine. Drying over Na2SO4 afforded 2.1 g (88%) of 2-ethoxybromobenzene.
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].C([O-])([O-])=O.[K+].[K+].I[CH2:16][CH3:17]>CC(C)=O>[CH2:16]([O:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Br:1])[CH3:17] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.3 mL
Type
reactant
Smiles
BrC1=C(C=CC=C1)O
Name
Quantity
4.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1 mL
Type
reactant
Smiles
ICC
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
WASH
Type
WASH
Details
The organic phase was washed with 1N NaOH×2, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over Na2SO4

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C=CC=C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.